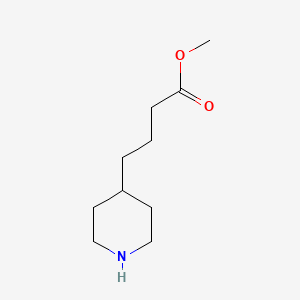

Methyl 4-(piperidin-4-yl)butanoate

Description

Significance of Piperidine (B6355638) and Butanoate Architectures in Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. mdpi.com Its prevalence in over 70 commercially available drugs underscores its importance. The piperidine moiety can influence a molecule's physicochemical properties, such as its pKa and logD/logP, which are critical for its pharmacokinetic profile. lookchem.com Furthermore, the three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. lookchem.com The nitrogen atom within the ring can act as a basic center and a point for further functionalization, adding to its synthetic versatility.

The butanoate portion of the molecule, a four-carbon ester, also plays a significant role. Ester groups are common functionalities in organic chemistry, serving as key intermediates in a variety of transformations. They can be hydrolyzed to the corresponding carboxylic acids, which are themselves versatile functional groups for forming amides, other esters, and various other derivatives. The length of the butanoate chain provides a flexible linker, allowing for the positioning of the piperidine core at a desired distance from other parts of a larger molecule. This spacing is often critical in the design of compounds that need to bridge multiple binding sites on a biological target.

Role of Methyl 4-(piperidin-4-yl)butanoate as a Versatile Synthetic Intermediate

This compound serves as a valuable bifunctional building block in organic synthesis. The secondary amine of the piperidine ring and the methyl ester of the butanoate chain offer two distinct reactive sites for sequential or orthogonal chemical modifications. This dual reactivity allows for the construction of more complex molecules in a controlled and predictable manner.

One documented application of this compound hydrochloride is in the synthesis of 4-(1-phenethyl-piperidin-4-yl)-butyric acid methyl ester. lookchem.com In this synthesis, the secondary amine of the piperidine ring undergoes N-alkylation with a phenethyl group. This reaction highlights the utility of the piperidine nitrogen as a nucleophile for introducing new substituents. The methyl ester group remains intact during this transformation, demonstrating the potential for selective functionalization of the piperidine core.

While direct and extensive examples of its use are still emerging in mainstream literature, the synthetic utility of this compound can be inferred from the well-established chemistry of related piperidine-4-carboxylate and piperidine-4-alkanoic acid ester derivatives. For instance, the closely related intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a key component in the synthesis of highly active narcotic analgesics like remifentanil. researchgate.net This suggests that the 4-substituted piperidine framework with an ester-containing side chain is a recognized and valuable motif in the development of pharmaceutically active compounds.

The general synthetic scheme for utilizing this compound would typically involve:

N-Functionalization: The piperidine nitrogen can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This is often the first step in elaborating the core structure.

Ester Manipulation: The methyl butanoate group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, with alcohols to form different esters, or be reduced to the corresponding alcohol, opening up further avenues for chemical modification.

This step-wise approach allows for the systematic building of molecular complexity, making this compound a promising starting material for creating libraries of novel compounds for screening and development.

Overview of Current Academic Research Trajectories

Current research involving piperidine-containing molecules continues to be a vibrant area of investigation, with a strong focus on medicinal chemistry and the development of new therapeutic agents. The research trajectories for compounds like this compound are largely guided by the pharmacological potential of the piperidine scaffold.

Academic and industrial research is actively exploring piperidine derivatives for a wide range of biological targets. Given that piperidine derivatives are being investigated as dual PPARα/γ agonists, and for their potential in treating central nervous system disorders, inflammation, and pain, it is plausible that derivatives of this compound are being synthesized and evaluated in these contexts. guidechem.comidealawyers.com

The interest in bifunctional building blocks that allow for the rapid generation of diverse chemical libraries is a major trend in modern drug discovery. The structure of this compound is well-suited for this purpose. Research efforts are likely directed towards incorporating this scaffold into larger molecules to probe structure-activity relationships. The butanoate linker can be used to explore the optimal positioning of the piperidine moiety relative to a pharmacophore that interacts with a specific biological target.

Furthermore, the development of novel synthetic methodologies is a constant theme in academic research. Studies may be underway to explore new and more efficient ways to synthesize and functionalize piperidine-4-alkanoic acid esters like this compound, potentially employing new catalytic systems or flow chemistry techniques to improve yield, purity, and scalability.

Structure

3D Structure

Properties

CAS No. |

408538-69-2 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 4-piperidin-4-ylbutanoate |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)4-2-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |

InChI Key |

LOIQBPKYXVFRJE-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCC1CCNCC1 |

Canonical SMILES |

COC(=O)CCCC1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Piperidin 4 Yl Butanoate and Its Derivatives

Established Synthetic Pathways to the Methyl 4-(piperidin-4-yl)butanoate Core Structure

The construction of the 4-substituted piperidine (B6355638) core of this compound can be achieved through several strategic approaches, each starting from different precursors and employing a variety of chemical transformations.

Multi-Step Synthesis Strategies Employing Piperidine Ring Systems

Synthesizing the this compound core often begins with a pre-existing piperidine ring, which is then elaborated. A common starting material is 4-piperidone. youtube.com One strategy involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone. dtic.mil

Another versatile approach starts from commercially available 4-cyanopiperidine. afasci.com This can undergo N-alkylation, for example, with N-phenyl-2-chloroacetamide, followed by reduction of the nitrile group to an amine. afasci.com This amine can then be further functionalized.

A Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid can yield an anilino-nitrile. researchgate.net Subsequent selective hydrolysis and esterification provide a route to related piperidine-4-carboxylate structures. researchgate.net The piperidine ring itself can be formed through the catalytic hydrogenation of corresponding pyridine (B92270) precursors, often using nickel or rhodium catalysts under pressure. dtic.milnih.gov

Table 1: Selected Multi-Step Syntheses of Piperidine Scaffolds

| Starting Material | Key Reactions | Intermediate/Product | Reference |

| Primary Amine + Alkyl Acrylate | Dieckmann Condensation | 4-Piperidone | dtic.mil |

| 4-Cyanopiperidine | N-Alkylation, Nitrile Reduction | 1-Substituted-4-(aminomethyl)piperidine | afasci.com |

| 1-Benzylpiperidin-4-one | Strecker Condensation | 1-Benzyl-4-anilino-4-cyanopiperidine | researchgate.net |

| Pyridine | Catalytic Hydrogenation | Piperidine | nih.gov |

Approaches from 4-Piperidinebutyric Acid Precursors

A more direct method for synthesizing this compound involves the esterification of 4-piperidinebutyric acid. The classic Fischer esterification, which treats the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst like sulfuric acid, is a common method. youtube.commasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, and the water generated during the reaction is removed. masterorganicchemistry.com

Alternatively, the carboxylate salt of 4-piperidinebutyric acid can be reacted with a suitable methylating agent, such as methyl iodide, in an SN2 reaction. youtube.com Another mild and efficient method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 2: Esterification Methods for 4-Piperidinebutyric Acid

| Method | Reagents | Key Features | Reference |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reversible; requires excess alcohol and/or water removal. | youtube.commasterorganicchemistry.com |

| SN2 Esterification | Base, Methyl Iodide | Utilizes the carboxylate as a nucleophile. | youtube.com |

| Steglich Esterification | Methanol, DCC/EDC, DMAP | Mild conditions; forms an O-acylisourea intermediate. | nih.gov |

Reductive Amination and Related Transformations for Piperidine Scaffolds

Reductive amination is a powerful and widely used method for forming amines and, by extension, piperidine rings. youtube.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of piperidine scaffolds, a "double reductive amination" can be employed using a dicarbonyl precursor and an amine.

A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity and tolerance of acidic conditions needed for imine formation. youtube.comsciencemadness.org More recently, titanium(IV) isopropoxide has been used to mediate the reductive amination of ketones to form secondary amines. psu.edu This method has been shown to proceed through the formation of a transient imine species. psu.edu Catalytic hydrogenation over metals like Raney nickel or palladium is also an effective reduction strategy. These methods provide a direct route to construct the piperidine ring with a desired N-substituent. researchgate.net

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified at two key positions: the butanoate ester and the piperidine nitrogen.

Ester Hydrolysis and Amidation Reactions of the Butanoate Moiety

The ester group of this compound can be readily hydrolyzed back to the corresponding carboxylic acid (4-piperidinebutyric acid). quora.com This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide, a process known as saponification. quora.com Acid-catalyzed hydrolysis using dilute mineral acids is also effective. quora.com

The resulting carboxylic acid can then be converted into a variety of amides through coupling reactions with primary or secondary amines. Standard peptide coupling reagents such as HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are often used to facilitate this transformation. nih.gov Alternatively, direct amidation of the methyl ester can be achieved by heating it with an amine, sometimes with the aid of a catalyst. mdpi.comresearchgate.net Recent studies have shown that heterogeneous catalysts like niobium(V) oxide can effectively promote the direct amidation of esters. researchgate.net

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized. N-alkylation can be performed by reacting this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide produced.

N-acylation is another common transformation, forming an amide bond at the piperidine nitrogen. researchgate.net This is typically achieved by reacting the piperidine with an acyl chloride or a carboxylic acid anhydride. researchgate.net For coupling with a carboxylic acid, activating agents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., PyBOP) are frequently employed to enhance the reactivity of the carboxylic acid. nih.govresearchgate.net These reactions are fundamental in combinatorial chemistry for creating libraries of diverse piperidine derivatives. researchgate.net

Guanidylation and Other Amine Functionalizations

The secondary amine of the piperidine ring in this compound is a prime site for functionalization, allowing for the introduction of various substituents to modulate the compound's properties. One such key functionalization is guanidylation, the addition of a guanidinyl group. This transformation significantly alters the basicity and polarity of the molecule, which can be crucial for its biological activity and pharmacokinetic profile.

Beyond guanidylation, the piperidine nitrogen can undergo a multitude of other functionalizations. These include, but are not limited to, acylation, alkylation, arylation, and sulfonylation. The choice of the N-substituent, or protecting group, can also play a critical role in directing the stereoselectivity of subsequent reactions on the piperidine ring. nih.govnih.govresearchgate.net For instance, the use of different protecting groups like Boc (tert-butoxycarbonyl) or brosyl (p-bromobenzenesulfonyl) can influence the site-selectivity of C-H functionalization reactions. nih.govresearchgate.net

Recent research has also explored the development of dual functional organocatalysts derived from substituted piperidines, highlighting the importance of amine functionalization in creating novel catalytic systems. rsc.org

Strategic Derivatization for Enhanced Analytical Performance

The chemical modification, or derivatization, of this compound and its analogues can be strategically employed to improve their detection and separation in analytical techniques. For compounds that are difficult to detect in their native forms, particularly in complex biological matrices, derivatization can significantly enhance sensitivity. rowan.edu

One such strategy involves tagging the molecule with a group that has a high proton affinity. This approach has been shown to dramatically improve detection limits in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS), with improvements ranging from 25- to 2100-fold. rowan.edu This enhancement is particularly beneficial for organic acids that are often undetectable in their underivatized state. rowan.edu

Table 1: Impact of Derivatization on Analytical Detection

| Compound Type | Derivatization Strategy | Analytical Technique | Improvement in Detection | Reference |

| Organic Acids | High proton affinity tagging | SFC-MS | 25- to 2100-fold increase in detection limits | rowan.edu |

This data underscores the power of strategic derivatization in overcoming analytical challenges associated with certain classes of compounds.

Novel and Optimized Synthetic Approaches for Piperidine-Butanoate Linkages

The construction of the core piperidine-butanoate linkage is a critical aspect of synthesizing the target molecule and its derivatives. Researchers are continuously developing novel and optimized methods to achieve this with high efficiency, stereoselectivity, and functional group tolerance.

Reformatsky-Type Reactions in Butanoate Synthesis

The Reformatsky reaction offers a powerful method for forming carbon-carbon bonds, and it can be applied to the synthesis of butanoate derivatives. acs.orgresearchgate.netwikipedia.org This reaction typically involves the condensation of an α-halo ester with a carbonyl compound in the presence of a metal, often zinc. wikipedia.org The resulting β-hydroxy ester can then be further manipulated to yield the desired butanoate structure.

While the classical Reformatsky reaction is well-established, modern variations have expanded its scope and utility. nih.gov These advancements include the use of different metals and catalytic enantioselective versions that allow for the construction of chiral centers with high stereocontrol. nih.govacs.org However, a significant challenge in scaling up Reformatsky reactions can be the highly exothermic nature of the reaction, which can pose a risk of a runaway reaction if not carefully controlled. acs.org

Asymmetric Synthesis Methodologies Applied to Piperidine Structures

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. nih.govnih.gov A variety of asymmetric synthesis strategies have been developed to access chiral piperidines. nih.govacs.org

One notable approach involves a one-pot nitroalkene, amine, and enone condensation, which can yield substituted piperidines with excellent diastereoselectivity. acs.org When chiral amines are used in this reaction, a high degree of chirality induction can be achieved. acs.org Other methods include the asymmetric dearomatization of activated pyridines through chemo-enzymatic approaches and the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine derivatives. nih.govsnnu.edu.cn These methods provide access to a wide range of enantioenriched 3-substituted piperidines. snnu.edu.cn

Strecker-Type Condensation in Functionalized Piperidine Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, and its principles can be adapted for the synthesis of functionalized piperidines. organic-chemistry.orgmasterorganicchemistry.com An optimized Strecker-type condensation of a piperidone with an amine and a cyanide source can yield an α-amino nitrile intermediate. researchgate.net This intermediate can then be hydrolyzed to the corresponding amino acid or converted to other functional groups. masterorganicchemistry.comresearchgate.net

This approach has been successfully employed in the synthesis of key pharmaceutical intermediates. researchgate.net The reaction mechanism generally involves the initial formation of an imine or iminium ion, followed by the nucleophilic addition of cyanide. mdpi.com

Transition-Metal-Free Synthetic Protocols for Piperidine Derivatives

While transition-metal catalysis is a cornerstone of modern organic synthesis, the development of transition-metal-free methods for synthesizing piperidine derivatives is an active area of research, driven by the desire for more sustainable and cost-effective processes. researchgate.netresearchgate.net

One such approach involves the construction of substituted piperidine-2,6-diones from methyl acetates and acrylamides under transition-metal-free conditions. researchgate.netcitedrive.com This method is notable for its mild reaction conditions, operational simplicity, and tolerance of a wide range of functional groups. researchgate.netcitedrive.com Another strategy utilizes a borane-catalyzed metal-free transfer hydrogenation of pyridines to produce various piperidines. organic-chemistry.org Additionally, deconstructive lactamization of piperidines without the use of transition metals has been reported, offering an alternative pathway for their functionalization. researchgate.net

Scale-Up and Process Chemistry Research for Efficient Production

The transition from laboratory-scale synthesis to efficient industrial production of this compound necessitates a thorough investigation into process chemistry and scale-up parameters. A common and economically viable route to this compound involves the catalytic hydrogenation of its aromatic precursor, Methyl 4-(pyridin-4-yl)butanoate. This transformation, while conceptually straightforward, presents several challenges when moving to larger scales, including reaction kinetics, catalyst selection and deactivation, heat and mass transfer, and product isolation and purification.

Process chemistry research for the large-scale synthesis of related piperidine derivatives, such as methyl piperidine-4-yl-carbamate, has highlighted the importance of using readily available and cost-effective starting materials. For instance, the synthesis of a related carbamate (B1207046) involved the reductive amination of 1-benzylpiperidin-4-one, a process that benefits from commercially accessible raw materials and offers high yields and shorter reaction times, making it suitable for industrial manufacturing. researchgate.net Such strategies can be adapted for the production of this compound, potentially starting from 4-pyridinepropanoic acid or its ester.

The optimization of reaction conditions is paramount for achieving high yields, purity, and cost-effectiveness in the synthesis of this compound. This is typically achieved through the systematic study of various reaction parameters, including catalyst type, catalyst loading, hydrogen pressure, temperature, solvent, and reaction time.

A primary route to this compound involves the catalytic hydrogenation of Methyl 4-(pyridin-4-yl)butanoate. The choice of catalyst is critical. While noble metal catalysts like rhodium and ruthenium have shown high efficacy in the hydrogenation of pyridine derivatives, their cost can be a significant drawback on an industrial scale. nih.gov Therefore, research often focuses on more economical yet robust catalysts such as those based on nickel (e.g., Raney Nickel) or palladium. For instance, in the synthesis of a related piperidine derivative, Raney-Ni was employed as a catalyst for reductive amination. researchgate.net

The optimization of hydrogenation reactions often involves a Design of Experiments (DoE) approach to efficiently explore the parameter space. Key variables and their typical ranges for optimization are summarized in the table below, based on general knowledge of pyridine hydrogenation and related piperidine syntheses.

Table 1: Key Parameters for Optimization of Methyl 4-(pyridin-4-yl)butanoate Hydrogenation

| Parameter | Typical Range for Optimization | Rationale and Potential Impact |

| Catalyst | Raney Ni, Pd/C, PtO₂, Rh/C, Ru/C | Catalyst activity and selectivity are paramount. Nickel-based catalysts are cost-effective, while platinum and rhodium may offer higher activity under milder conditions. The choice of support (e.g., carbon) can also influence performance. nih.govresearchgate.net |

| Catalyst Loading | 1 - 10 mol% | Higher loading can increase reaction rate but also cost. Optimization aims to find the lowest effective loading without compromising reaction time or completeness. |

| Hydrogen Pressure | 1 - 100 atm | Higher pressure generally increases the rate of hydrogenation but requires specialized high-pressure equipment, impacting capital costs and safety considerations. researchgate.net |

| Temperature | 25 - 150 °C | Temperature affects reaction kinetics. Higher temperatures can increase the rate but may also lead to side reactions or catalyst degradation. An optimal temperature balances rate and selectivity. |

| Solvent | Methanol, Ethanol, Acetic Acid, Water | The solvent can influence substrate solubility, catalyst activity, and the reaction pathway. Protic solvents like alcohols are common. Acetic acid can sometimes enhance the hydrogenation of pyridine rings. researchgate.net The use of water as a solvent is a key green chemistry consideration. researchgate.net |

| Reaction Time | 1 - 24 hours | The time required to achieve complete conversion of the starting material. This is dependent on all other parameters and is a key factor in process throughput. |

For preparative scale synthesis in a research setting, conditions are often chosen to ensure complete and clean conversion, even if they are not the most economically viable. As the scale increases, the focus shifts towards optimizing for cost, safety, and throughput. For example, a scalable process for a similar piperidine derivative involved raising the temperature to 25-35 °C after the initial reaction phase to ensure completion. researchgate.net

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and improving process safety and efficiency. The twelve principles of green chemistry provide a framework for this optimization.

A key area of focus is the use of safer and more environmentally benign solvents. Traditional organic solvents often used in such syntheses can be volatile, flammable, and toxic. Research into the synthesis of piperidine derivatives has explored the use of greener alternatives such as water or deep eutectic solvents. researchgate.net For instance, the synthesis of piperidin-4-one derivatives has been successfully demonstrated using a deep eutectic solvent composed of glucose and urea, which is inexpensive and biodegradable.

Another important principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The catalytic hydrogenation of Methyl 4-(pyridin-4-yl)butanoate to this compound is an inherently atom-economical reaction, as it involves the addition of hydrogen with no byproducts.

The table below outlines the application of several green chemistry principles to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Prevention | Optimizing reaction conditions to minimize side product formation. | Reduced waste generation and purification costs. |

| Atom Economy | Utilizing addition reactions like catalytic hydrogenation. | Maximizes the incorporation of reactants into the final product, minimizing waste. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. | Improved operator safety and reduced environmental impact. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or deep eutectic solvents instead of chlorinated or volatile organic solvents. | Reduced environmental pollution and health risks. researchgate.net |

| Design for Energy Efficiency | Developing catalysts that operate at lower temperatures and pressures. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials like 4-pyridinepropanoic acid. | Reduced reliance on fossil fuels. |

| Catalysis | Employing recoverable and recyclable heterogeneous catalysts. | Reduced catalyst waste and overall process cost. researchgate.net |

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Piperidin 4 Yl Butanoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of Methyl 4-(piperidin-4-yl)butanoate provides a detailed map of the proton environments within the molecule. The piperidine (B6355638) ring protons typically appear as a series of multiplets in the upfield region, while the protons of the butanoate chain and the methyl ester group resonate at distinct chemical shifts. For instance, the methyl protons of the ester group are expected to produce a sharp singlet, characteristically downfield due to the deshielding effect of the adjacent oxygen atom.

Similarly, the ¹³C NMR spectrum reveals the unique electronic environment of each carbon atom. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield chemical shift. The carbons of the piperidine ring and the butanoate side chain appear at specific resonances, allowing for a complete assignment of the carbon skeleton.

To illustrate, predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of analogous structures such as methyl butanoate and various piperidine derivatives, are presented in the tables below. chegg.comymdb.cachemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.67 | s |

| -CH₂-C=O | ~2.30 | t |

| Piperidine H (axial & equatorial) | ~1.2 - 3.1 | m |

| -CH₂-CH₂-C=O | ~1.65 | m |

| Piperidine CH | ~1.50 | m |

| -CH₂-CH₂-CH₂- | ~1.45 | m |

s = singlet, t = triplet, m = multiplet

Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | ~174.0 |

| -OCH₃ | ~51.5 |

| Piperidine C (adjacent to N) | ~46.0 |

| -CH₂-C=O | ~35.0 |

| Piperidine CH | ~32.0 |

| -CH₂-CH₂-C=O | ~31.0 |

| Piperidine C | ~29.0 |

| -CH₂-CH₂-CH₂- | ~22.0 |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Elucidation

To unambiguously establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. columbia.edulibretexts.org HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. For example, an HMBC experiment would show a correlation between the methyl protons of the ester group and the carbonyl carbon, confirming the ester functionality. youtube.com Furthermore, correlations between the protons on the piperidine ring and the carbons of the butanoate side chain would definitively establish the point of attachment between the two moieties. researchgate.netacs.org Another useful 2D technique is the Heteronuclear Single Quantum Coherence (HSQC) experiment, which identifies direct one-bond correlations between protons and carbons. columbia.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. americanpharmaceuticalreview.com For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. miamioh.edu For piperidine derivatives, fragmentation often involves cleavage of the ring. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the piperidine ring and the butanoate ester chain.

Application of Advanced Spectroscopic Techniques in Reaction Monitoring and Purity Assessment

Beyond initial structural elucidation, spectroscopic techniques are indispensable for monitoring the progress of chemical reactions and assessing the purity of the final product. ijrar.orgresearchgate.net For instance, during the synthesis of this compound, techniques like ¹H NMR or IR spectroscopy can be used to track the disappearance of starting materials and the appearance of the product. acs.orgacs.org This allows for the optimization of reaction conditions and ensures the reaction has gone to completion.

Furthermore, these spectroscopic methods are vital for quality control, enabling the detection and quantification of impurities. ijrar.orgresearchgate.netjuniperpublishers.com A clean NMR spectrum and the absence of extraneous peaks in a chromatogram coupled with mass spectrometry (e.g., LC-MS) are strong indicators of a high-purity compound.

Computational Chemistry and Theoretical Investigations of Methyl 4 Piperidin 4 Yl Butanoate Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties, including electronic and vibrational energies, electrostatic moments, and polarizability. nih.gov This provides a route to predict reaction energies and activation energies for hypothetical reaction mechanisms, offering crucial support for understanding chemical reactivity that can be challenging to probe experimentally. nih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the molecular properties of organic compounds. researchgate.net Methods like the B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) combined with a suitable basis set, such as 6-311++G(d,p) or 6-31G(d,p), are commonly used to optimize molecular geometries and calculate various electronic parameters. nih.govresearchgate.netresearchgate.net

For a molecule like Methyl 4-(piperidin-4-yl)butanoate, a DFT study would typically begin with the optimization of its three-dimensional structure to find the minimum energy conformation. From this optimized geometry, a variety of electronic properties can be calculated to predict its behavior.

Key Molecular Properties Investigated by DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the surface of a molecule. nih.gov It is used to predict how a molecule will interact with other species. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer interactions and the stabilization energy associated with them. researchgate.netresearchgate.net It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in understanding the stability of the molecular structure. researchgate.net

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various descriptors such as electronegativity, chemical hardness, and softness can be calculated. These values provide a quantitative measure of the molecule's reactivity.

The table below illustrates the typical data obtained from a DFT analysis for a molecule analogous to this compound.

| Calculated Property | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. nih.gov |

| MEP Min/Max | Minimum and maximum values of the Molecular Electrostatic Potential. | Identifies sites for nucleophilic and electrophilic attack. nih.gov |

These theoretical calculations provide a detailed electronic profile of the molecule, which is invaluable for predicting its reactivity and guiding the design of new derivatives with desired properties.

Molecular Modeling and Docking Studies for Scaffold-Target Interactions (Theoretical Framework)

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design ligands with specific stereochemical and electrostatic features that result in high binding affinity. mdpi.com Molecular docking is a central component of SBDD, exploring the preferred conformations of a ligand within the binding site of a macromolecular target and estimating the strength of the interaction. mdpi.com

The theoretical framework for docking a scaffold like this compound involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained, often from crystallographic data. nih.gov The ligand, in this case, this compound, is built and its geometry is optimized, typically using quantum chemical methods.

Defining the Binding Site: The active site of the receptor, the region where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized native ligand or through computational prediction algorithms.

Docking Simulation: A docking algorithm systematically samples a large number of conformations and orientations of the ligand within the defined binding site. mdpi.com

Scoring and Analysis: A scoring function is used to estimate the binding free energy for each pose, ranking the potential binding modes. The top-ranked poses are then analyzed to understand the specific intermolecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π–cation interactions, that stabilize the ligand-receptor complex. nih.gov

For piperidine-containing scaffolds, docking studies have revealed key interactions that contribute to binding affinity. For instance, in studies with sigma-1 (S1R) receptors, the protonated piperidine (B6355638) nitrogen atom can form a bidentate salt bridge with the carboxylate groups of specific amino acid residues like Glu172 and Asp126. nih.gov Furthermore, a π–cation interaction between the ionized nitrogen and an aromatic residue like Phe107 can also be a stabilizing factor. nih.gov Molecular modeling of piperidine-based monoamine transporter ligands has shown that the flexibility of substituents on the piperidine ring is crucial for avoiding unfavorable interactions within the binding pocket. nih.gov

The insights from these docking studies provide a rational basis for optimizing the scaffold. By understanding how this compound might fit into a specific target's binding site, modifications can be proposed to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperidine Analogues (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijnrd.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijnrd.org

The computational workflow of a QSAR study involves several stages:

Data Set Preparation: A series of analogue compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical and physical properties of the molecules.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional parameters (e.g., molecular weight), topological indices, and counts of specific chemical features (e.g., hydrogen bond donors/acceptors). nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its spatial properties. nih.gov

Feature Selection and Model Building: Statistical techniques are employed to select the most relevant descriptors that have a significant correlation with the biological activity. A mathematical model is then constructed using methods like Multiple Linear Regression (MLR), which establishes a linear equation relating the selected descriptors to the activity. nih.gov Genetic algorithms (GA) are often used to guide the selection of descriptors for the MLR model (GA-MLR). nih.gov

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed. Internal validation techniques (e.g., leave-one-out cross-validation, Q²LOO) and external validation using the test set are performed. nih.gov

For piperidine analogues, QSAR studies have successfully created models to predict activity against targets like the Akt1 kinase. nih.gov In one such study, 3D and 2D autocorrelation descriptors were used to develop a robust MLR model. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), are also powerful tools. researchgate.net CoMSIA generates contour maps that visualize the regions around the aligned molecules where specific properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity, providing intuitive guidance for designing more potent analogues. researchgate.net

Mechanistic Computational Studies of Reaction Pathways Involving the Piperidine-Butanoate Moiety

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies (Ea), which are critical for understanding reaction rates and feasibility. nih.gov

Studying the reaction pathways of the piperidine-butanoate moiety would involve several computational approaches:

Transition State (TS) Theory: This theory is used to estimate the kinetic features of a reaction. nih.gov DFT calculations can be employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate. Once the TS structure is found and confirmed (by vibrational frequency analysis, which should show a single imaginary frequency), its energy can be compared to that of the reactants to determine the activation energy barrier. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products. chemrxiv.org This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. chemrxiv.org

Solvent Effects: The influence of a solvent on the reaction mechanism can be modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM). This is crucial as solvent can significantly alter the energies of reactants, products, and transition states.

For the this compound moiety, several reaction types could be investigated computationally:

Ester Hydrolysis: The mechanism of base- or acid-catalyzed hydrolysis of the methyl ester group could be modeled. This would involve calculating the energy barriers for the formation of the tetrahedral intermediate and the subsequent departure of the methoxy (B1213986) group.

N-Alkylation/N-Acylation: The reactivity of the secondary amine in the piperidine ring is a key feature. Computational studies could model the reaction pathway for its alkylation or acylation, comparing the activation energies for different electrophiles to predict reactivity and potential side reactions.

Intramolecular Cyclization: The potential for the molecule to undergo intramolecular reactions, such as cyclization to form a lactam under certain conditions, could be explored by calculating the activation energy for the cyclization pathway.

By comparing the computed activation energies for different potential reaction pathways, these mechanistic studies can predict the most likely chemical transformations of the molecule, aiding in synthesis planning and understanding its stability. nih.gov

Applications of Methyl 4 Piperidin 4 Yl Butanoate As a Precursor in Diverse Research Fields

Design and Synthesis of Piperidine-Containing Heterocyclic Systems

The piperidine (B6355638) moiety is a prevalent scaffold in numerous bioactive natural products and marketed drugs. kcl.ac.uk The development of novel synthetic routes to create diverse piperidine-containing heterocyclic systems is a continuous effort in medicinal chemistry. Methyl 4-(piperidin-4-yl)butanoate provides a readily available and modifiable platform for constructing such systems. General synthetic strategies often involve the N-alkylation or N-acylation of the piperidine nitrogen, followed by intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. These reactions leverage the reactivity of the secondary amine and the ester functionality, which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to facilitate cyclization.

The synthesis of piperidine-containing compounds can also be achieved through methods like the aza-Michael addition, which is an atom-efficient way to produce biologically important piperidines. kcl.ac.uk While this method doesn't directly start from this compound, the resulting piperidone structures can be further modified to incorporate the butanoate side chain.

Utilization in the Synthesis of Histamine (B1213489) Receptor Ligands

Histamine receptors, particularly the H3 and H4 subtypes, are significant targets in drug discovery for treating inflammatory and neurological disorders. nih.govnih.gov this compound can be used as a precursor to synthesize novel histamine receptor ligands. The synthesis typically involves the modification of the piperidine nitrogen with various aryl or heteroaryl groups, which are known to be important for binding to histamine receptors. The butanoate side chain can be further functionalized or used as a spacer to connect to other pharmacophoric elements.

For instance, research has shown that replacing flexible alkyl chains with more rigid moieties in histamine H3 receptor ligands can lead to higher affinity. nih.gov The piperidine ring of this compound can serve as a scaffold to which such rigid linkers are attached. A study identified 4-methylhistamine (B1206604) as a potent and selective agonist for the H4 receptor, highlighting the importance of the methyl-substituted imidazole (B134444) ring in ligand design. nih.govwikipedia.org This information can guide the design of new ligands where the piperidine moiety of this compound is coupled with histamine-like fragments.

Development of Analogues for Neurotransmitter System Modulation (Synthetic Aspects)

The piperidine scaffold is a key component in many compounds that modulate neurotransmitter systems, such as those for acetylcholine (B1216132) and monoamine oxidase (MAO). kcl.ac.uknih.gov this compound serves as a valuable starting material for creating analogues of established drugs or novel modulators. For example, analogues of donepezil, an acetylcholinesterase inhibitor, have been synthesized using 2-substituted 4-piperidones, demonstrating the tunability of the piperidine ring for biological activity. kcl.ac.uk

Furthermore, the synthesis of piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter GABA has been reported. rsc.org These syntheses showcase how the piperidine core can be functionalized with different acidic groups to mimic the action of endogenous neurotransmitters. The butanoate side chain of this compound could be similarly modified or used as a handle to attach other pharmacophores relevant to neurotransmitter receptor binding.

Scaffold Engineering for Inflammasome Inhibitors and Related Biological Targets

The NLRP3 inflammasome is a multiprotein complex involved in inflammatory responses, and its inhibition is a promising therapeutic strategy for a range of diseases. nih.govnih.govresearchgate.net The piperidine scaffold has been incorporated into the design of NLRP3 inhibitors. nih.govunito.it this compound can be utilized as a precursor to engineer novel scaffolds for inflammasome inhibitors.

For example, a pharmacophore-hybridization strategy was used to combine the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with an acrylic acid derivative to create new NLRP3 inhibitors. nih.govunito.it The synthesis of these compounds often involves coupling the piperidine nitrogen with a suitable heterocyclic system. The butanoate group of this compound can be modified to introduce functionalities that enhance binding to the target protein or improve pharmacokinetic properties. The chalcone (B49325) scaffold, which contains an α,β-unsaturated carbonyl group, is another privileged structure for developing NLRP3 inhibitors. nih.gov It is conceivable that the butanoate side chain of this compound could be chemically transformed to incorporate such a reactive Michael acceptor system.

Precursor to Complex Pharmaceutical Intermediates and Novel Drug Scaffolds

This compound is a key intermediate in the synthesis of more complex pharmaceutical building blocks and novel drug scaffolds. Its bifunctional nature allows for sequential or orthogonal modifications at the piperidine nitrogen and the ester group. This versatility makes it a valuable starting point for creating libraries of compounds for high-throughput screening.

For instance, the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, a closely related compound, highlights the common synthetic transformations applied to such piperidine derivatives. chemicalbook.com The Boc-protected intermediate allows for selective reactions at other parts of the molecule before deprotection and further functionalization of the piperidine nitrogen. Similarly, this compound can be a precursor for compounds like those used in the synthesis of 5-HT1B receptor ligands, which are important for treating neuropsychiatric disorders. nih.gov The piperidine moiety is also a core component of potent narcotic analgesics like fentanyl and its analogues, and intermediates containing functionalized piperidines are crucial for their synthesis. researchgate.neteuropa.eu

Synthesis of Spirocyclic Systems Incorporating Piperidine Derivatives

Spirocyclic systems, where two rings share a single atom, are of growing interest in drug discovery due to their three-dimensional nature, which can lead to improved pharmacological properties. whiterose.ac.uk The piperidine ring is a common component of spirocyclic drug candidates. whiterose.ac.uknih.gov this compound can be a precursor for the synthesis of spirocyclic systems.

One common strategy for synthesizing spiro-piperidines involves the formation of a new ring onto a pre-existing piperidine. whiterose.ac.uk The butanoate side chain of this compound could be modified to contain a functional group that can undergo an intramolecular cyclization onto the piperidine ring, forming a spirocycle at a position adjacent to the nitrogen. Alternatively, the piperidine nitrogen can be involved in a cyclization reaction with a suitable tether attached to another part of the molecule. The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, for example, involves the condensation of a dilithiated aniline (B41778) derivative with a piperidinone. nih.gov While not a direct use of this compound, this illustrates the types of complex spirocyclic structures that can be accessed from piperidine-based starting materials.

Future Perspectives and Emerging Research Directions for Methyl 4 Piperidin 4 Yl Butanoate Chemistry

The Dawn of AI-Driven Synthesis: Integrating Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of chemical reactions. beilstein-journals.orgresearchgate.net For the synthesis of Methyl 4-(piperidin-4-yl)butanoate and its derivatives, these technologies offer the potential to move beyond traditional, often time-consuming, trial-and-error experimentation.

Machine learning algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. researchgate.netbohrium.com This predictive power can be harnessed to optimize reaction conditions, such as temperature, pressure, catalyst choice, and solvent, to maximize yield and minimize byproducts. beilstein-journals.orgpharmaceutical-technology.com For instance, an ML model could be trained on a database of esterification and piperidine (B6355638) synthesis reactions to suggest the most efficient pathway to this compound.

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

| Application Area | Description | Potential Impact |

| Reaction Optimization | ML algorithms analyze existing reaction data to predict optimal conditions (temperature, solvent, catalyst) for the synthesis. duke.edu | Increased yield, reduced reaction time, and minimized side product formation. |

| Retrosynthetic Analysis | AI tools propose novel and efficient synthetic routes by working backward from the target molecule. nih.gov | Discovery of more cost-effective and sustainable synthetic pathways. |

| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify those with the highest predicted activity and selectivity. | Accelerated development of more effective and specialized catalysts for the synthesis. |

| Predictive Modeling | Models can predict the properties and reactivity of novel derivatives of this compound. | Faster identification of new molecules with desired characteristics for various applications. |

The Quest for Chirality: Exploring Stereoselective Synthetic Pathways

The piperidine ring is a common feature in many biologically active molecules and approved drugs. acs.org Often, the specific stereochemistry of substituents on the piperidine ring is crucial for its biological function. This has led to a significant focus on the development of stereoselective synthetic methods for piperidine derivatives. mdma.chajchem-a.com

For this compound, the development of synthetic pathways that can introduce chiral centers in a controlled manner would open the door to creating a diverse range of chiral analogues. This could be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. acs.org Recent advances have demonstrated the successful stereoselective synthesis of highly substituted piperidine analogs. ajchem-a.com

The ability to synthesize specific enantiomers or diastereomers of this compound derivatives is of paramount importance for their potential applications in medicinal chemistry, where a single stereoisomer often exhibits the desired therapeutic effect while others may be inactive or even cause unwanted side effects.

Virtual Experiments: Advanced In Silico Screening and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. grnjournal.us Techniques like Density Functional Theory (DFT) and molecular dynamics simulations allow researchers to model reaction pathways, calculate activation energies, and predict the properties of molecules before they are ever synthesized in a lab. catalysis.blogrsc.org

In the context of this compound, in silico screening can be used to virtually test a large library of potential reactants and catalysts to predict their reactivity and the likelihood of forming the desired product. catalysis.blog This computational pre-screening significantly reduces the number of physical experiments that need to be performed, saving time, resources, and minimizing waste. escholarship.org

Furthermore, predictive modeling can be employed to forecast the physicochemical properties and potential biological activity of novel analogues of this compound. By building quantitative structure-activity relationship (QSAR) models, researchers can identify key structural features that influence a molecule's behavior, guiding the design of new compounds with enhanced properties.

A Greener Approach: Developing Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the design of chemical processes to minimize their environmental impact. pfizer.commdpi.com For the synthesis of this compound, this translates to a focus on developing methodologies that are more sustainable and eco-friendly. acs.org

Key areas of development in green chemistry that are relevant to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. ispe.org

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes), to reduce energy consumption and waste generation. pharmaceutical-technology.com The use of catalysts can minimize the need for stoichiometric reagents, leading to higher atom economy. ispe.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, to reduce the reliance on fossil fuels. kit.edu

Process Intensification: Utilizing technologies like continuous flow synthesis, which can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. ispe.org

The development of environmentally friendly synthetic routes is not only an ethical imperative but also an economic one, as stricter environmental regulations and a growing consumer demand for sustainable products are driving the chemical industry towards greener practices. pfizer.com

Table 2: Green Chemistry Principles and Their Application to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. ispe.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents and separation agents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing raw materials and feedstocks that are renewable rather than depleting. kit.edu |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection). |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. pharmaceutical-technology.com |

| Design for Degradation | Designing chemical products so that at the end of their function they break down into innocuous degradation products. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Methyl 4-(piperidin-4-yl)butanoate, and how do they influence its chemical reactivity?

- Answer : The compound features a piperidine ring linked to a butanoate ester. The piperidine's amine group and the ester's carbonyl are critical for reactivity. Piperidine derivatives often undergo alkylation or acylation, while the ester group is susceptible to hydrolysis. Positional isomerism (e.g., ortho vs. para substituents) can sterically hinder or enhance reactions, as seen in analogs like Methyl 4-(2-aminophenyl)butanoate . Computational tools (e.g., molecular docking) can predict spatial interactions with targets .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the piperidine ring and ester connectivity. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). For analogs like Methyl 4-(4-aminophenyl)butanoate hydrochloride, X-ray crystallography provides bond-length validation . High-performance liquid chromatography (HPLC) ensures purity post-synthesis .

Q. What purification techniques are effective for isolating this compound after synthesis?

- Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard for separating polar impurities. Recrystallization using ethanol or methanol improves crystalline purity. For analogs with similar solubility profiles, flash chromatography under reduced pressure enhances efficiency .

Advanced Research Questions

Q. How do functional group positions in this compound analogs impact their biological activity?

- Answer : Substituent position alters electronic and steric effects. For example, Methyl 4-(2-aminophenyl)butanoate shows enhanced receptor binding compared to meta-substituted analogs due to optimized hydrogen-bonding geometry . Fluorine or bromine substituents (e.g., in Methyl 4-(2-fluorophenyl)butanoate) increase lipophilicity and target affinity, as seen in anti-inflammatory studies . Structure-activity relationship (SAR) models quantify these effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Standardized protocols (e.g., IC₅₀ determination via dose-response curves) improve reproducibility. Meta-analyses of analogs like Methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate highlight the importance of controlling reaction byproducts, which can confound bioactivity results . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) is critical .

Q. How can computational chemistry predict interaction mechanisms between this compound and biological targets?

- Answer : Molecular dynamics simulations model binding kinetics, while density functional theory (DFT) calculates charge distribution at reactive sites. For example, docking studies on Methyl 4-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate reveal sulfonyl group interactions with catalytic residues in enzymes . Machine learning algorithms trained on SAR data predict novel derivatives with optimized pharmacokinetics .

Methodological Tables

Table 1 : Key Synthetic Steps for Piperidine-Based Esters (Adapted from )

| Step | Process | Conditions | Yield Optimization |

|---|---|---|---|

| 1 | Esterification | Methanol, H₂SO₄ catalyst, reflux (6 hr) | Use molecular sieves to remove H₂O |

| 2 | Piperidine coupling | DCM, DIPEA, RT (12 hr) | Pre-activate amine with TBTU |

| 3 | Purification | Silica gel chromatography (EtOAc:Hex = 3:7) | Gradient elution to reduce tailing |

Table 2 : Comparative Bioactivity of Structural Analogs (Data from )

| Compound | Substituent Position | IC₅₀ (μM) | Target |

|---|---|---|---|

| Methyl 4-(2-aminophenyl)butanoate | Ortho | 12.3 | Kinase A |

| Methyl 4-(3-aminophenyl)butanoate | Meta | 45.7 | Kinase A |

| Methyl 4-(4-aminophenyl)butanoate | Para | 8.9 | Kinase A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.